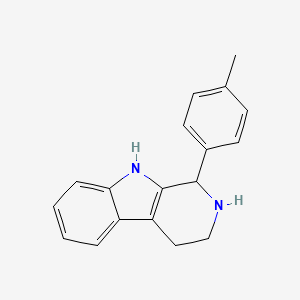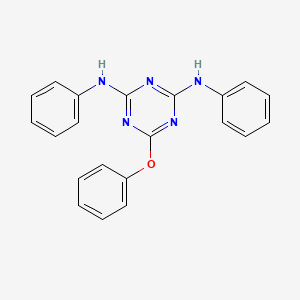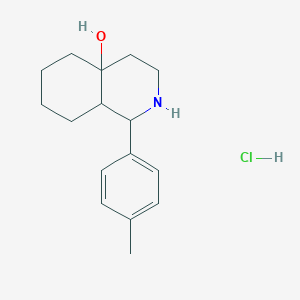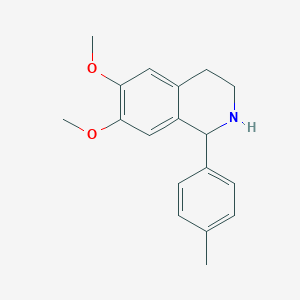
1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Overview
Description
1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a complex organic compound that belongs to the class of beta-carbolines. Beta-carbolines are a group of naturally occurring alkaloids found in various plants and animals. They are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties. The structure of this compound consists of a beta-carboline core with a 4-methylphenyl substituent at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the Pictet-Spengler reaction, which is a well-known method for constructing beta-carboline frameworks. The reaction involves the condensation of tryptamine or its derivatives with an aldehyde or ketone in the presence of an acid catalyst. For this compound, the starting materials are 4-methylbenzaldehyde and tryptamine. The reaction is carried out under reflux conditions in an acidic medium, such as hydrochloric acid or acetic acid, to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into dihydro-beta-carboline derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydro-beta-carboline derivatives.
Substitution: Halogenated and nitrated derivatives of the phenyl ring.
Scientific Research Applications
1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a neuroprotective agent and its effects on neurotransmitter systems.
Medicine: Explored for its anticancer, antimicrobial, and psychoactive properties. It has shown promise in preclinical studies for treating various diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with various molecular targets and pathways. It is known to bind to serotonin and dopamine receptors, modulating neurotransmitter release and uptake. This interaction is believed to underlie its psychoactive and neuroprotective effects. Additionally, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Comparison with Similar Compounds
1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline can be compared with other beta-carbolines, such as harmine, harmaline, and norharmane. These compounds share a similar core structure but differ in their substituents and biological activities. For example:
Harmine: Known for its MAO-inhibitory and anticancer properties.
Harmaline: Exhibits strong psychoactive effects and is used in traditional medicine.
Norharmane: Studied for its neuroprotective and antimicrobial activities.
The uniqueness of this compound lies in its specific substituent at the 1-position, which imparts distinct chemical and biological properties compared to other beta-carbolines.
Properties
IUPAC Name |
1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c1-12-6-8-13(9-7-12)17-18-15(10-11-19-17)14-4-2-3-5-16(14)20-18/h2-9,17,19-20H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNGMLUUTSJXLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CCN2)C4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101183751 | |
| Record name | 2,3,4,9-Tetrahydro-1-(4-methylphenyl)-1H-pyrido[3,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101183751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3380-71-0 | |
| Record name | 2,3,4,9-Tetrahydro-1-(4-methylphenyl)-1H-pyrido[3,4-b]indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3380-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,9-Tetrahydro-1-(4-methylphenyl)-1H-pyrido[3,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101183751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Z)-[amino-(4-chlorophenyl)methylidene]amino] N-methylcarbamate](/img/structure/B3829810.png)
![[[N-benzyl-C-(4-chlorophenyl)carbonimidoyl]amino] N-(4-chlorophenyl)carbamate](/img/structure/B3829816.png)
![N'-({[(4-chlorophenyl)amino]carbonyl}oxy)-N-(4-methylphenyl)-3-nitrobenzenecarboximidamide](/img/structure/B3829817.png)

![1-methyl-4-[(E)-2-(3-nitrophenyl)ethenyl]pyridin-1-ium;iodide](/img/structure/B3829829.png)
![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-[(6-methyl-2-pyridinyl)methyl]ethanamine](/img/structure/B3829834.png)
![4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1-methylpyridin-1-ium;iodide](/img/structure/B3829839.png)



![6-Amino-8-(2-chlorophenyl)-2,4-dioxo-1,8-dihydropyrano[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B3829879.png)
![6-amino-4-(1,3-benzodioxol-5-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3829890.png)
![2-(4-methylpiperazin-1-yl)-N-[(Z)-(3-nitrophenyl)methylideneamino]acetamide](/img/structure/B3829899.png)
![N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B3829902.png)
